molecular formula C12H13ClO2 B8813483 1-(4-Chlorophenyl)hexane-1,4-dione CAS No. 676266-99-2

1-(4-Chlorophenyl)hexane-1,4-dione

Cat. No. B8813483
Key on ui cas rn: 676266-99-2
M. Wt: 224.68 g/mol
InChI Key: GOPIHDJIGFSCCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07691837B2

Procedure details

Anhydrous zinc chloride (3.71 g, 27.2 mmol) was placed into a round bottom flask and dried by melting under vacuum at 250-350° C. for 15 minutes. After cooling under vacuum to room temperature, benzene (15 ml.), triethylamine (2.7 ml, 19.42 mmol) and tert-butanol (1.83 ml, 19.42 mmol) were successively added. The mixture was stirred until zinc chloride was fully dissolved (approx. 2 hour) and 1-(4-chlorophenyl)ethan-1-one (3.0 g, 19.42 mmol) and 1-bromobutan-2-one (2.05 g, 13.6 mmol) were successively added. The mixture was stirred for 1 hour and allowed to stand for 4 days at room temperature, and thereafter quenched with 5% aq. sulfuric acid. The organic layer was separated, washed with water (2×50 ml), brine (1×25 ml), dried over anhydrous sodium sulfate and the solvent evaporated off. The crude product was purified by column chromatography over silica gel (100-200 mesh) using chloroform as eluent to give 2.30 g (75.63%) of the title compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
3.71 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
2.7 mL
Type
reactant
Reaction Step Four
Quantity
1.83 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
75.63%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.C(O)(C)(C)C.[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([C:20](=[O:22])[CH3:21])=[CH:16][CH:15]=1.Br[CH2:24][C:25](=[O:28])[CH2:26][CH3:27]>[Cl-].[Zn+2].[Cl-].C1C=CC=CC=1>[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([C:20](=[O:22])[CH2:21][CH2:24][C:25](=[O:28])[CH2:26][CH3:27])=[CH:16][CH:15]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C)=O
Name
Quantity
2.05 g
Type
reactant
Smiles
BrCC(CC)=O
Step Two
Name
Quantity
3.71 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Four
Name
Quantity
2.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.83 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
15 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
were successively added
WAIT
Type
WAIT
Details
to stand for 4 days at room temperature
Duration
4 d
CUSTOM
Type
CUSTOM
Details
quenched with 5% aq. sulfuric acid
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (2×50 ml), brine (1×25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated off
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography over silica gel (100-200 mesh)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(CCC(CC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 75.63%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.